molecular formula C22H30O5 B8260295 (5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate

(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate

Cat. No.: B8260295
M. Wt: 374.5 g/mol
InChI Key: FEAJKDLCGUYWFP-UHFFFAOYSA-N
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Description

(5,11,15,15-Tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate is a natural product found in Suregada multiflora with data available.

Scientific Research Applications

Chemical and Biotransformation Studies

Gelomulide A and its related compounds have been the subject of chemical and biotransformation studies. For instance, the chemical and biotransformations of Gelomulide F, a rare diterpene lactone, were studied, demonstrating its transformation to other forms such as Gelomulide D and E through fermentation and chemical treatment processes. This study highlights the complex chemistry and potential for varied applications of Gelomulide compounds (Gondal & Choudhary, 2012).

Anticancer Potential

Significant research has been conducted on the anticancer properties of Gelomulide compounds. For example, a study on Gelomulide K showed its potential in enhancing the activity of paclitaxel in breast cancer cells through ROS-mediated mechanisms. This compound induces caspase-independent cell death and has low toxicity in normal cells, suggesting its promise as an anticancer agent (Yang et al., 2011).

Microbial Transformation Investigations

Another area of research involves the microbial transformation of Gelomulide compounds. For instance, the microbial transformation of Gelomulide G has been carried out, resulting in the production of new metabolites. Such studies are crucial for understanding the metabolic pathways and potential applications of these compounds (Choudhary et al., 2005).

Cytotoxic Properties

The cytotoxic properties of Gelomulide compounds have been explored, particularly their effects on various cancer cell lines. For example, ent-abietane diterpenes from Gelonium aequoreum, including Gelomulides, have shown moderate cytotoxicity against lung, breast, and liver cancer cell lines (Lee et al., 2008).

Phytochemical Investigations

Phytochemical investigations have also been conducted on Gelomulide compounds, revealing a range of tetracyclic diterpene lactones and highlighting the diversity and potential therapeutic applications of these compounds (Choudhary et al., 2004).

Properties

IUPAC Name

(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAJKDLCGUYWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate
Reactant of Route 2
(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate
Reactant of Route 3
Reactant of Route 3
(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate
Reactant of Route 4
Reactant of Route 4
(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate
Reactant of Route 5
Reactant of Route 5
(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate
Reactant of Route 6
(5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate

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